Benzyl (trans-3-hydroxycyclohexyl)carbamate
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Overview
Description
Benzyl (trans-3-hydroxycyclohexyl)carbamate is an organic compound with the molecular formula C14H19NO3. It is a white to yellow solid that is moderately soluble in organic solvents and has a molecular weight of 249.31 g/mol . This compound is often used in organic synthesis and medicinal chemistry due to its stability and functional group versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzyl (trans-3-hydroxycyclohexyl)carbamate can be synthesized through a transcarbamation reaction. This involves the interchange of the alkoxy moiety in the carbamate group. One efficient method involves using potassium carbonate in alcohols under heating conditions . The reaction typically proceeds as follows:
Reactants: Benzyl carbamate and an alcohol (e.g., methanol, ethanol, isopropanol).
Catalyst: Potassium carbonate.
Conditions: Reflux heating.
The reaction yields the desired carbamate with high efficiency, typically between 71-81% .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves:
Raw Materials: Benzyl carbamate, alcohols, and potassium carbonate.
Equipment: Continuous flow reactors.
Conditions: Controlled temperature and pressure to maintain optimal reaction rates.
Chemical Reactions Analysis
Types of Reactions
Benzyl (trans-3-hydroxycyclohexyl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Benzyl (trans-3-oxocyclohexyl)carbamate.
Reduction: Benzyl (trans-3-aminocyclohexyl)carbamate.
Substitution: Various substituted benzyl carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl (trans-3-hydroxycyclohexyl)carbamate has diverse applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential as a biochemical probe due to its stability and reactivity.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl (trans-3-hydroxycyclohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the amine is released, allowing for further functionalization . The molecular targets and pathways involved include interactions with enzymes and receptors that recognize the carbamate moiety.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: Similar structure but lacks the hydroxyl group on the cyclohexyl ring.
tert-Butyloxycarbonyl (Boc) carbamate: Commonly used protecting group for amines, removed by strong acids.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Another protecting group, removed by amine bases.
Uniqueness
Benzyl (trans-3-hydroxycyclohexyl)carbamate is unique due to its hydroxyl group, which provides additional reactivity and functionalization options. This makes it particularly useful in complex organic syntheses where multiple functional groups are required .
Biological Activity
Benzyl (trans-3-hydroxycyclohexyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an analgesic and anti-inflammatory agent. This article delves into the compound's biological activity, synthesis, interaction studies, and potential therapeutic applications.
Chemical Structure and Synthesis
This compound features a hydroxyl group on the cyclohexane ring, which is believed to play a crucial role in its biological interactions. The synthesis of this compound typically involves the reaction of benzyl alcohol with trans-3-hydroxycyclohexyl isocyanate, yielding high purity and yield suitable for pharmaceutical applications.
Analgesic and Anti-inflammatory Potential
Preliminary studies indicate that this compound may exhibit analgesic and anti-inflammatory properties. The presence of the hydroxyl group enhances its interaction with biological targets, potentially influencing pain pathways and inflammatory responses.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Analgesic | Potential modulation of pain pathways | |
Anti-inflammatory | Influence on inflammatory responses | |
Antitubercular | Inhibitory activity against M. tuberculosis |
Interaction Studies
Research has focused on the binding affinity of this compound to various receptors and enzymes. Notably, preliminary data suggest possible interactions with opioid receptors, which could indicate its utility in pain management therapies. Further investigation is needed to confirm these interactions and explore additional biological targets.
Case Studies and Research Findings
A study highlighted the efficacy of related compounds, specifically 3-benzyl-5-hydroxyphenylcarbamates, which demonstrated significant antitubercular activity against Mycobacterium tuberculosis strains. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.625 to 6.25 μg/mL, showcasing their potential as new antitubercular agents .
Table 2: Antitubercular Activity of Related Compounds
Compound Name | MIC (μg/mL) | Activity Type |
---|---|---|
3-benzyl-5-hydroxyphenylcarbamate | 0.625 - 6.25 | Antitubercular |
Benzyl carbamate | 10 | Moderate activity |
Methyl carbamate | 25 | Low inhibitory activity |
Properties
Molecular Formula |
C14H19NO3 |
---|---|
Molecular Weight |
249.30 g/mol |
IUPAC Name |
benzyl N-[(1R,3R)-3-hydroxycyclohexyl]carbamate |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17)/t12-,13-/m1/s1 |
InChI Key |
FYIZIYCXUSGNLZ-CHWSQXEVSA-N |
Isomeric SMILES |
C1C[C@H](C[C@@H](C1)O)NC(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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